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Compound of Interest

Compound Name:
Ethyl 5-bromothiazole-2-

carboxylate

CAS No.: 1202237-88-4

Cat. No.: B1440139

Get Quote

Executive Summary & Strategic Analysis
Target Molecule: Ethyl 5-bromothiazole-2-carboxylate CAS: 1202237-88-4 Core Application:

A versatile electrophilic scaffold for Suzuki/Stille couplings at the C5 position or nucleophilic

acyl substitution at the C2 ester. It is a critical intermediate for synthesizing complex thiazole-

containing pharmacophores (e.g., kinase inhibitors).

The Synthesis Challenge
The primary challenge in synthesizing this isomer is regiocontrol.

Direct Bromination: Bromination of ethyl thiazole-2-carboxylate is sluggish due to the

electron-withdrawing ester group deactivating the ring.

Sandmeyer Approach: The precursor (ethyl 5-aminothiazole-2-carboxylate) is unstable and

difficult to access compared to its 2-amino-5-ester isomer.

The Solution: Regioselective Lithiation
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The "Gold Standard" pathway utilizes the distinct reactivity of the C2 and C5 positions in 2,5-

dibromothiazole.

Mechanism: Lithium-Halogen (Li-Hal) exchange occurs preferentially at the C2 position

(between the sulfur and nitrogen) due to the inductive stabilization of the adjacent

heteroatoms.

Result: This generates a stable 5-bromo-2-lithiothiazole intermediate, which can be trapped

with ethyl chloroformate to yield the target in a single step.

Primary Synthesis Pathway: The "Li-Hal Exchange"
Protocol
This method is preferred for its high yield, operational simplicity, and the commercial availability

of 2,5-dibromothiazole.

Reaction Scheme
Precursor: 2,5-Dibromothiazole Reagents: n-Butyllithium (n-BuLi), Ethyl Chloroformate Solvent:

Anhydrous THF or Ether Conditions: Cryogenic (-78°C) under Inert Atmosphere (Ar/N₂)

Figure 1: Regioselective Synthesis via Lithium-Halogen Exchange

2,5-Dibromothiazole Intermediate:
5-Bromo-2-lithiothiazole

n-BuLi (1.1 eq)
THF, -78°C

(Li-Hal Exchange at C2) Target Product:
Ethyl 5-bromothiazole-2-carboxylate

Ethyl Chloroformate
(Electrophilic Trap)
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Detailed Experimental Protocol
Note: All glassware must be flame-dried and flushed with Argon.

Step 1: Generation of the Lithiated Intermediate
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Setup: Charge a 3-neck round-bottom flask with 2,5-dibromothiazole (1.0 eq) and anhydrous

THF (0.2 M concentration).

Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Ensure internal temperature

stabilizes.

Lithiation: Slowly add n-BuLi (1.1 eq, 1.6 M in hexanes) dropwise via syringe pump over 15–

20 minutes.

Critical Control: Maintain internal temperature below -70°C to prevent scrambling or

decomposition.

Equilibration: Stir at -78°C for 30–45 minutes. The solution typically turns yellow/orange,

indicating the formation of 5-bromo-2-lithiothiazole.

Step 2: Electrophilic Trapping

Addition: Add Ethyl Chloroformate (1.2 eq) dropwise to the cold solution.

Note: A slight exotherm may occur; monitor temperature.

Warming: Stir at -78°C for 1 hour, then remove the cooling bath and allow the reaction to

warm to 0°C over 2 hours.

Quench: Quench the reaction with saturated aqueous NH₄Cl solution.

Step 3: Workup & Purification

Extraction: Extract the aqueous layer with Ethyl Acetate (3x).[2]

Washing: Wash combined organics with water and brine.[3][4] Dry over anhydrous Na₂SO₄.

[2]

Purification: Concentrate in vacuo. Purify the residue via flash column chromatography

(Silica Gel).

Eluent: Hexanes/Ethyl Acetate (Gradient 0% → 10%).
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Target: The product typically elutes as a white to off-white solid.

Data Summary Table
Parameter Specification Notes

Starting Material 2,5-Dibromothiazole
Commercially available

building block

Reagent A n-Butyllithium (1.1 eq)
Preferential exchange at C2

position

Reagent B Ethyl Chloroformate (1.2 eq)
Trapping agent for the ester

group

Temperature -78°C → 0°C Critical for regioselectivity

Typical Yield 75% – 85%
High conversion due to stable

intermediate

Key Impurity Ethyl thiazole-2-carboxylate
Result of protonation if

moisture is present

Alternative Pathway: C5-Bromination of Thiazole-2-
Carboxylic Acid[5]
This method is useful if 2,5-dibromothiazole is unavailable but thiazole-2-carboxylic acid is on

hand. It relies on directed lithiation (deprotonation) rather than halogen exchange.

Mechanism[6]
Protection (In situ): The carboxylic acid is deprotonated (2 eq base) to form the carboxylate

dianion.

C5-Lithiation: The C5 proton is the most acidic remaining site.

Bromination: Reaction with an electrophilic bromine source (CBr₄).

Esterification: Subsequent acid-catalyzed esterification.
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Figure 2: Alternative Deprotonation/Bromination Route

Thiazole-2-carboxylic Acid

Dianion Intermediate
(Li at C5)

LDA (2.2 eq)
THF, -78°C

5-Bromothiazole-2-carboxylic Acid

CBr4 (Electrophile)

Ethyl 5-bromothiazole-2-carboxylate

EtOH, H+
(Esterification)
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Why this is secondary: It requires two distinct steps (Bromination + Esterification) and handling

the solubility issues of the dianion intermediate can be challenging at scale.

Quality Control & Validation
To ensure the integrity of the synthesized compound, verify the following analytical markers.

Regioisomer Verification (NMR)
Distinguishing the 5-bromo-2-ester from the 2-bromo-5-ester is critical.

¹H NMR (CDCl₃): Look for the singlet corresponding to the thiazole ring proton.

Target (5-Br-2-COOEt): The C4-H proton typically appears as a singlet around δ 7.8 - 8.0

ppm.
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Isomer (2-Br-5-COOEt): The C4-H proton (adjacent to ester) is more deshielded, typically

δ 8.2 - 8.4 ppm.

Coupling: The target has no vicinal coupling on the ring, confirming the substitution pattern.

Safety Considerations
n-Butyllithium: Pyrophoric. Transfer via cannula or sure-seal syringe techniques only.

Exotherms: The quenching of lithiated species is highly exothermic. Quench slowly at low

temperature.

Waste: Segregate halogenated organic waste.

References
Regioselective Lithiation of 2,5-Dibromothiazole

Title: Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination

Methods[5]

Source: Journal of Organic Chemistry (2017)
Context: Defines the hierarchy of lithium-halogen exchange on the thiazole ring (C2 > C5).

Lithiation-Trapping Methodology

Title: Synthesis method of 2-methyl formate-5-boronic acid pinacol ester thiazole
Source: Google P
Context: Describes the specific protocol for converting 2,5-dibromothiazole to 5-bromo-2-
carboxylates using n-BuLi and chloroform

Alternative Acid Route

Title: 5-BROMOTHIAZOLE-2-CARBOXYLIC ACID Synthesis[6][7]

Source: ChemicalBook / Literature Compilation[8]

Context: Details the LDA/CBr4 route starting

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://pubmed.ncbi.nlm.nih.gov/28508637/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10467532/
https://patents.google.com/patent/CN102653545A/en
https://pubchem.ncbi.nlm.nih.gov/compound/2_5-Dibromothiazole
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1440139?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Data & Isomer Confirmation

Title: Ethyl 5-bromothiazole-2-carboxylate Product Page[6][9][10]

Source: Sigma-Aldrich

Context: Verification of CAS 1202237-88-4 and physical properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1440139/docs#precision-synthesis-guide-ethyl-5-
bromothiazole-2-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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